molecular formula C7H13F2N B12282454 4-(2,2-Difluoroethyl)piperidine

4-(2,2-Difluoroethyl)piperidine

Cat. No.: B12282454
M. Wt: 149.18 g/mol
InChI Key: PTVYAFABXRRTQS-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a difluoroethyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethyl)piperidine typically involves the reaction of piperidine with a difluoroethylating agent. One common method is the reaction of piperidine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of ethyl-substituted piperidines.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethyl)piperidine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)piperidine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethyl)piperidine hydrochloride
  • 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides
  • Piperidine, 4-(2,2-difluoroethyl)-

Uniqueness

This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13F2N

Molecular Weight

149.18 g/mol

IUPAC Name

4-(2,2-difluoroethyl)piperidine

InChI

InChI=1S/C7H13F2N/c8-7(9)5-6-1-3-10-4-2-6/h6-7,10H,1-5H2

InChI Key

PTVYAFABXRRTQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC(F)F

Origin of Product

United States

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